molecular formula C18H19N3O6S B7696641 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B7696641
M. Wt: 405.4 g/mol
InChI Key: WYRJPPNPRUKZOG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a sulfonamide group, and a dimethoxyphenyl ethyl side chain.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-15-6-3-11(9-16(15)27-2)7-8-19-28(24,25)12-4-5-13-14(10-12)21-18(23)17(22)20-13/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJPPNPRUKZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps. One common method includes the following steps :

    Starting Materials: 3,4-dimethoxyphenyl ethylamine and 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane, under nitrogen protection.

    Catalysts and Reagents: Dimethylaminopyridine (DMAP) and EDCI.HCl are used as catalysts.

    Procedure: The mixture is cooled to 0°C, followed by the addition of EDCI.HCl. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours.

    Purification: The product is purified by washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying with anhydrous sodium sulfate and recrystallization from dichloromethane-ethyl acetate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the quinoxaline core.

    3,4-Dimethoxyphenylethylamine: Similar side chain but lacks the sulfonamide and quinoxaline groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its combination of a quinoxaline core, sulfonamide group, and dimethoxyphenyl ethyl side chain.

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